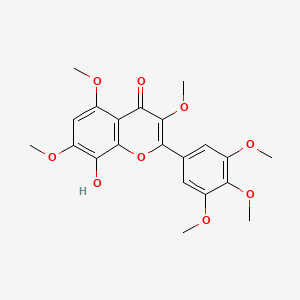

8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone

Description

8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is a natural product found in Glycosmis pentaphylla, Murraya paniculata, and other organisms with data available.

Properties

IUPAC Name |

8-hydroxy-3,5,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c1-24-11-9-12(25-2)16(22)20-15(11)17(23)21(29-6)18(30-20)10-7-13(26-3)19(28-5)14(8-10)27-4/h7-9,22H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZSHWGQMLXLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone

An In-Depth Resource for Researchers and Drug Development Professionals

Introduction

8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is a member of the polymethoxyflavone (PMF) subclass of flavonoids, a diverse group of plant secondary metabolites. PMFs are characterized by the presence of multiple methoxy groups on the flavone backbone, which imparts distinct physicochemical and biological properties compared to their polyhydroxylated counterparts. These properties, including increased metabolic stability and bioavailability, have made PMFs a subject of intense research in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the known natural sources of 8-hydroxy-3,5,7,3',4',5'-hexamethoxyflavone and its close structural isomers, details methodologies for their extraction and purification, and explores their potential biological activities and mechanisms of action.

Principal Natural Sources

While the direct isolation of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone from a natural source is not extensively documented in publicly available literature, several closely related hydroxylated polymethoxyflavones have been identified in a limited number of plant families. The primary sources for these compounds are within the Rutaceae (citrus family) and Lamiaceae families.

Citrus Species: A Rich Reservoir of Polymethoxyflavones

The peels of various Citrus fruits are the most prolific source of a wide array of polymethoxyflavones. While the specific target compound is not yet reported, the isolation of numerous structural isomers strongly suggests that Citrus species are a prime candidate for its discovery.

A notable study led to the isolation of a mixture of two novel 8-hydroxyflavonols, 8-hydroxy-3,4',5,6,7-pentamethoxyflavone and 8-hydroxy-3,3',4',5,6,7-hexamethoxyflavone, from a commercial sample of Citrus aurantifolia (lime).[1] This finding is particularly significant as it confirms the occurrence of the 8-hydroxy-polymethoxyflavone scaffold within the Citrus genus.

Furthermore, the peels of sweet orange (Citrus sinensis) are a well-established source of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF), a potent bioactive isomer.[2][3] Other citrus varieties, such as mandarin oranges (Citrus reticulata), also contain a diverse profile of PMFs.[4]

Table 1: Selected Hydroxylated Polymethoxyflavones from Citrus Species

| Compound | Plant Source | Plant Part | Reference |

| 8-hydroxy-3,3',4',5,6,7-hexamethoxyflavone | Citrus aurantifolia | Commercial sample | [1] |

| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | Citrus sinensis (sweet orange) | Peels | [2][3] |

| 7-Hydroxy-3,3',4',5,6,8-hexamethoxyflavone | Citrus reticulata, Citrus deliciosa | Not specified |

Other Potential Botanical Sources

While the Citrus genus is the most prominent source, other plants have been identified as producers of polymethoxyflavones. Murraya paniculata (Orange Jasmine), another member of the Rutaceae family, is known to produce a variety of flavonoids, including 3,5,7,3',4',5'-hexamethoxyflavone.[5] The presence of this closely related compound suggests that Murraya paniculata could also be a potential source of hydroxylated derivatives.

Biosynthesis of Polymethoxyflavones

The biosynthesis of polymethoxyflavones in plants is a multi-step enzymatic process that begins with the general flavonoid pathway. The core flavone structure is synthesized and subsequently undergoes a series of hydroxylation and O-methylation reactions catalyzed by specific enzymes. O-methyltransferases (OMTs) are key enzymes responsible for the addition of methyl groups to the hydroxyl moieties of the flavone backbone.[6] The specific regioselectivity of these OMTs determines the final methoxylation pattern of the resulting PMF. The biosynthesis of hydroxylated PMFs likely involves a final hydroxylation step or the incomplete methylation of a polyhydroxylated precursor.

Extraction and Isolation Methodologies

The extraction and purification of 8-hydroxy-3,5,7,3',4',5'-hexamethoxyflavone and related compounds from their natural matrices require a multi-step approach designed to separate these relatively nonpolar compounds from other plant constituents.

General Extraction Protocol from Citrus Peels

The following is a generalized protocol for the extraction of polymethoxyflavones from citrus peels, which can be adapted for the target compound.

Step 1: Sample Preparation

-

Fresh citrus peels are washed, air-dried or freeze-dried, and ground into a fine powder to increase the surface area for extraction.

Step 2: Solvent Extraction

-

The powdered peel is extracted with a suitable organic solvent. Common choices include methanol, ethanol, or a mixture of methanol and chloroform.[2]

-

The extraction can be performed at room temperature with agitation or under reflux to enhance efficiency.

-

The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.

Step 3: Liquid-Liquid Partitioning

-

The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. PMFs are typically enriched in the less polar fractions (hexane and chloroform).

Purification by Column Chromatography

Step 1: Silica Gel Column Chromatography

-

The enriched PMF fraction is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a nonpolar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compounds.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

-

For final purification, fractions containing the compound of interest are further purified by preparative HPLC on a C18 column.

-

An isocratic or gradient mobile phase, typically a mixture of methanol and water or acetonitrile and water, is used to achieve high-purity isolation of the target flavonoid.

Diagram 1: General Workflow for Extraction and Isolation of Polymethoxyflavones

Caption: A generalized workflow for the extraction and isolation of 8-hydroxy-polymethoxyflavones from citrus peels.

Analytical Characterization

The structural elucidation of 8-hydroxy-3,5,7,3',4',5'-hexamethoxyflavone and its isomers relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the substitution pattern on the flavone backbone. 2D NMR techniques such as COSY, HMQC, and HMBC are used to establish the connectivity of protons and carbons, providing unambiguous structural assignment.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[6]

-

Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy provides information about the chromophoric system of the flavonoid and can be used with shift reagents to infer the positions of hydroxyl groups.

Biological Activities and Potential Applications

While research on the specific biological activities of 8-hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is limited, studies on its close isomers have revealed significant pharmacological potential, particularly in the areas of anti-inflammatory and anti-cancer activities.

Anti-inflammatory Activity

Hydroxylated polymethoxyflavones have demonstrated potent anti-inflammatory effects. For instance, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells.[7][8] The mechanism of action involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[7][8] This is achieved through the inhibition of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[7][9]

Diagram 2: Simplified Anti-inflammatory Signaling Pathway

Caption: Inhibition of the NF-κB pathway by hydroxylated polymethoxyflavones.

Anticancer Activity

Several hydroxylated PMFs have exhibited significant anti-cancer properties. Studies on 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone have shown that it can inhibit the growth of human colon cancer cells.[3][10] The proposed mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[3] This compound has been shown to modulate key signaling proteins involved in cell proliferation and survival.[3][10] Furthermore, 5-OH-HxMF has been found to inhibit tumor promotion in mouse skin models.[2] The presence of a hydroxyl group at the 5-position appears to be crucial for the enhanced anti-cancer activity of these compounds compared to their fully methoxylated counterparts.[3]

Conclusion

8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone and its structural isomers represent a promising class of bioactive natural products. While the definitive natural source of the title compound remains to be unequivocally identified, the Citrus genus, particularly Citrus aurantifolia, stands out as a primary candidate for its isolation. The established methodologies for the extraction and purification of polymethoxyflavones from citrus peels provide a solid foundation for future research aimed at isolating this and other novel hydroxylated PMFs. The potent anti-inflammatory and anti-cancer activities demonstrated by closely related isomers underscore the therapeutic potential of this unique class of flavonoids, warranting further investigation into their mechanisms of action and potential applications in drug development.

References

-

PubChem. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. (URL: [Link])

-

Lai, C.-S., et al. (2007). Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice. Carcinogenesis, 28(12), 2581–2588. (URL: [Link])

-

Li, S., et al. (2014). The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells. Journal of Functional Foods, 10, 59–70. (URL: [Link])

-

Kim, H.-J., et al. (2014). Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. Experimental and Therapeutic Medicine, 7(5), 1337–1342. (URL: [Link])

-

Kim, J.-H., et al. (2014). Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage. Molecular Medicine Reports, 9(4), 1197–1203. (URL: [Link])

-

FooDB. 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone. (URL: [Link])

-

Johann, S., et al. (2007). Complete ¹H and 13C NMR assignments and anti fungal activity of two 8-hydroxy flavonoids in mixture. Journal of the Brazilian Chemical Society, 18(1), 199–204. (URL: [Link])

-

Kim, J.-H., et al. (2014). Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage. PubMed, (URL: [Link])

-

Ng, M. K., et al. (2012). Bioactivity studies and chemical constituents of Murraya paniculata (Linn) Jack. International Food Research Journal, 19(4), 1307–1312. (URL: [Link])

-

Li, S., et al. (2009). Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells. Molecular Nutrition & Food Research, 53(5), 624–632. (URL: [Link])

-

Granica, S., et al. (2014). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Molecules, 19(12), 20493–20507. (URL: [Link])

-

Park, Y., et al. (2007). Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. Bulletin of the Korean Chemical Society, 28(8), 1334–1338. (URL: [Link])

-

Li, Y., et al. (2024). 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. Phytotherapy Research, 38(12), 5539-5548. (URL: [Link])

-

Park, Y., et al. (2007). 1H and 13C‐NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry, 45(8), 696–699. (URL: [Link])

-

Barreca, D., et al. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 25(3), 654. (URL: [Link])

-

Li, Y., et al. (2013). Two new natural methoxyflavonoids from leaves of Murraya paniculata(L.) Jack. Chemical Research in Chinese Universities, 29(4), 754–757. (URL: [Link])

-

Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine, 3, 444–452. (URL: [Link])

-

PubChem. 5-Hydroxy-3,6,7,3',4',5'-hexamethoxyflavone. (URL: [Link])

-

LIPID MAPS. 7-Hydroxy-3,5,6,8,3',4'-hexamethoxyflavone. (URL: [Link])

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. psasir.upm.edu.my [psasir.upm.edu.my]

- 6. 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone | 96887-18-2 | Benchchem [benchchem.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

isolation of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone from Murraya exotica

An In-depth Technical Guide to the Isolation of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone from Murraya exotica

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed methodology for the isolation and characterization of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone, a polymethoxylated flavonoid (PMF), from the leaves of Murraya exotica L. (Rutaceae). This document is intended for researchers, natural product chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind the procedural choices to ensure reproducibility and success.

Introduction: The Scientific Imperative

Murraya exotica, commonly known as orange jasmine, is a plant rich in a diverse array of bioactive secondary metabolites, including carbazole alkaloids, coumarins, and a significant number of flavonoids.[1][2][3] Among these, polymethoxylated flavonoids are of particular interest due to their enhanced metabolic stability and high bioavailability, which often translates to potent pharmacological activities.[4][5]

The target compound, 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone, belongs to this promising class of hydroxylated PMFs.[6][7] These compounds have demonstrated a spectrum of biological effects, including anti-inflammatory, antioxidant, and anti-tumor properties, making them valuable leads in drug discovery.[8][9][10][11] The successful isolation of this specific flavone in high purity is the critical first step for its further pharmacological evaluation and potential therapeutic development.

This guide outlines a robust, multi-step process from raw plant material to the purified, structurally verified compound.

Phase I: Pre-Extraction and Sample Preparation

The quality and consistency of the starting material are paramount for a successful isolation campaign. This initial phase focuses on preparing the plant matrix to maximize the efficiency of subsequent extraction steps.

Plant Material: Collection and Authentication

-

Source: Fresh leaves of Murraya exotica L. should be collected. The phytochemical profile of a plant can vary with geographical location, season, and developmental stage; therefore, meticulous documentation of the collection details is essential.

-

Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication. This is a non-negotiable step for the scientific validity of the research.

Drying and Pulverization

The objective is to remove water content, which can interfere with extraction efficiency and promote microbial degradation, and to increase the surface area for solvent penetration.

Protocol: Plant Material Preparation

-

Washing: Gently wash the collected leaves with deionized water to remove dust and debris.

-

Drying: Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for 7-10 days or until brittle. Alternatively, use a hot-air oven at a controlled temperature (40-50°C) to expedite the process.

-

Grinding: Pulverize the dried leaves into a fine powder (e.g., 40-60 mesh size) using a mechanical grinder. A smaller particle size is optimal for efficient extraction.[12]

-

Storage: Store the powdered material in an airtight, light-proof container at room temperature to prevent photodegradation and moisture re-absorption.

Phase II: Extraction of the Crude Flavonoid Mixture

The goal of this phase is to efficiently liberate the target flavonoid and related compounds from the plant matrix into a solvent, creating a "crude extract."

Rationale for Solvent and Method Selection

Flavonoids, including PMFs, are moderately polar compounds.[13] Therefore, solvents like methanol, ethanol, or ethyl acetate are effective for their extraction.[12][14] Methanol is frequently used due to its high polarity, which allows it to extract a broad range of compounds.[14] Maceration is a simple and effective technique that minimizes the risk of thermal degradation of sensitive compounds.[14]

Protocol: Cold Maceration for Crude Extraction

-

Maceration: Submerge 1 kg of the dried, powdered leaf material in 5 L of 95% methanol in a large glass container.

-

Agitation: Seal the container and agitate it periodically (e.g., 3-4 times a day) at room temperature (20-25°C).

-

Duration: Allow the extraction to proceed for 72 hours.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate (the methanol extract).

-

Re-extraction: Repeat the maceration process two more times with fresh solvent on the remaining plant residue to ensure exhaustive extraction.

-

Concentration: Combine all filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a dark, viscous crude methanol extract.

Phase III: Fractionation and Chromatographic Purification

This is the most intricate phase, involving the systematic separation of the complex crude extract to isolate the target molecule. A multi-step chromatographic approach is necessary to achieve high purity.

Workflow Overview

The purification strategy employs successive chromatographic techniques, each offering a different mode of separation, to resolve the complex mixture.

Caption: Overall workflow for the isolation of the target flavonoid.

Step 1: Silica Gel Column Chromatography (Initial Separation)

This step aims to separate the crude extract into several fractions of decreasing polarity, thereby enriching the fraction containing the target compound.

Protocol: Column Chromatography

-

Slurry Preparation: Adsorb the crude methanol extract (e.g., 50 g) onto silica gel (100 g, 60-120 mesh) to create a dry, free-flowing powder.

-

Column Packing: Wet-pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) in n-hexane.

-

Loading: Carefully load the adsorbed sample onto the top of the packed column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate, followed by methanol. A typical gradient might be:

-

n-Hexane:Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9 v/v)

-

Ethyl Acetate:Methanol (9:1, 8:2, 1:1 v/v)

-

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 250 mL) and monitor them using Thin Layer Chromatography (TLC).

-

Pooling: Combine fractions with similar TLC profiles. The target compound, being a hydroxylated PMF, is expected to elute in the mid-to-high polarity fractions (e.g., higher concentrations of ethyl acetate).

Step 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a powerful liquid-liquid partition chromatography technique ideal for separating compounds from complex natural product extracts. It avoids irreversible adsorption to solid supports, leading to high recovery rates. A specific HSCCC method has been successfully used to purify flavonoids from M. exotica.[15]

Protocol: HSCCC Purification

-

Sample Preparation: Dissolve the enriched fraction from the previous step in the selected two-phase solvent system.

-

Solvent System Selection: A two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (5:5:4.8:5, v/v/v/v) is reported to be effective.[15]

-

HSCCC Operation:

-

Fill the multilayer coil column entirely with the stationary phase (the upper phase of the solvent system).

-

Set the apparatus to rotate at a high speed (e.g., 800 rpm).

-

Pump the mobile phase (the lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min).

-

Once hydrodynamic equilibrium is reached, inject the sample solution (e.g., 200 mg).

-

-

Fraction Collection & Analysis: Continuously monitor the effluent with a UV detector and collect fractions. Analyze the fractions by HPLC to identify those containing the pure target compound.

Phase IV: Structural Elucidation and Purity Assessment

Once a compound is isolated, its chemical structure must be unequivocally determined and its purity quantified.

Spectroscopic Characterization

A combination of spectroscopic methods is required to confirm the identity of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone.

| Technique | Purpose | Expected Observations for the Target Compound |

| UV-Vis Spectroscopy | Provides information on the flavonoid chromophore system. | Characteristic absorption bands for the flavone skeleton. Shifts upon addition of reagents (e.g., AlCl₃, NaOMe) can confirm the position of the hydroxyl group. |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Absorption bands for -OH stretching (around 3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), aromatic C=C stretching, and C-O stretching for methoxy groups.[16] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | The molecular formula is C₂₁H₂₂O₉.[17] ESI-MS should show a protonated molecular ion [M+H]⁺ at m/z corresponding to this formula. |

| ¹H-NMR Spectroscopy | Determines the number and environment of protons. | Signals for methoxy protons (singlets, ~3.8-4.1 ppm), aromatic protons on the A and B rings, and a signal for the C-8 hydroxyl proton. |

| ¹³C-NMR Spectroscopy | Determines the number and type of carbon atoms. | Signals for carbonyl carbon (~178 ppm), aromatic carbons, and methoxy carbons (~56-62 ppm). |

Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of an isolated compound.[4][18]

Protocol: Analytical HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid).

-

Detection: Diode Array Detector (DAD) to obtain the UV spectrum of the peak.

-

Purity Calculation: Purity is determined by the area percentage of the target compound's peak relative to the total area of all peaks in the chromatogram. A purity of >95% is typically required for biological assays.

Conclusion and Expert Recommendations

The is a challenging but achievable process that requires a systematic and multi-faceted approach.

-

Critical Step: The transition from crude fractionation (column chromatography) to high-resolution purification (HSCCC) is critical. Careful analysis of fractions by TLC and HPLC at each stage is essential to avoid loss of the target compound.

-

Optimization: The solvent ratios in both column chromatography and HSCCC may require optimization depending on the specific phytochemical profile of the collected plant material.

-

Validation: The final structural confirmation via a full suite of 1D and 2D NMR experiments (COSY, HMQC, HMBC) is non-negotiable for publishing or patenting results.

This guide provides a robust framework for researchers. By understanding the causality behind each experimental choice, scientists can troubleshoot and adapt this methodology, paving the way for the exploration of this flavonoid's full therapeutic potential.

References

-

Mohan, S., et al. (2021). Phytochemical study of murraya exotica l. (rutaceae) i- methoxylated flavonoids of the leaves. Bulletin of Faculty of Science, Assiut University. Available at: [Link]

-

Kaur, R., et al. (2015). Phytochemical Analysis and Hydroxyl Radical Scavenging Potential of Murraya exotica L. Research and Reviews: A Journal of Biotechnology. Available at: [Link]

-

Tzanova, T., et al. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Molecules. Available at: [Link]

-

Kovalenko, S., & Pogosyan, G. (2023). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences. Available at: [Link]

-

Khatun, A., et al. (2014). Results of phytochemical screening of Murraya exotica L. extract. ResearchGate. Available at: [Link]

-

Li, Y. R., et al. (2010). [Isolation and purification of flavones from Murraya exotica L. by high-speed counter-current chromatography]. Se Pu. Available at: [Link]

-

Sham, M., & Thirumurugan, K. (2018). Pharmaceutical activities of Phytochemicals in Murraya spp.-a review. Semantic Scholar. Available at: [Link]

-

Garcia-Perez, P., et al. (2021). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. Antioxidants. Available at: [Link]

-

Liu, B. Y., et al. (2013). Simultaneous screening and identifying four categories of particular flavonoids in the leaves of Murraya exotica L. by HPLC-DAD-ESI-MS-MS. Journal of the Chinese Chemical Society. Available at: [Link]

-

Plotka-Wasylka, J., & Andruch, V. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? Molecules. Available at: [Link]

-

Alara, O. R., et al. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Plant Science. Available at: [Link]

-

Liu, B. Y., et al. (2013). Simultaneous Screening and Identifying Four Categories of Particular Flavonoids in the Leaves of Murraya exotica L. by HPLC-DAD-ESI-MS-MS. ResearchGate. Available at: [Link]

-

Liu, B. Y., et al. (2014). Simultaneous Screening and Identifying Four Categories of Particular Flavonoids in the Leaves of Murraya exotica L. by HPLC–DAD–ESI-MS-MS. Journal of Chromatographic Science. Available at: [Link]

-

Ab. Rashid, R., et al. (2023). Phytochemistry and Biological Activities of Murraya Species. Molecules. Available at: [Link]

-

Kong, Y., et al. (2019). Simultaneous determination of three main analytes of Murraya exotica by HPLC. Journal of Analytical Methods in Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. PubChem. Available at: [Link]

-

Gumienna, A., et al. (2023). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. Inorganics. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone. PubChem. Available at: [Link]

-

Lai, C. S., et al. (2011). Effects of citrus flavonoids, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone and 3,5,6,7,8,3',4'-heptamethoxyflavone, on the activities of macrophage scavenger receptors and the hepatic LDL receptor. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Cirmi, S., et al. (2016). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Mediators of Inflammation. Available at: [Link]

-

Lai, C. S., et al. (2007). Inhibitory Effect of Citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced Skin Inflammation and Tumor Promotion in Mice. Carcinogenesis. Available at: [Link]

-

Lai, C. S., et al. (2007). Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3 ',4 '-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice. ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 3',4',5,6,7,8-Hexamethoxyflavone. NIST Chemistry WebBook. Available at: [Link]

-

Li, P., et al. (2021). Comparison of Murraya exotica and Murraya paniculata by fingerprint analysis coupled with chemometrics and network pharmacology. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Higa, M., et al. (2012). Isolation of six new flavonoids from Melicope triphylla. Chemical & Pharmaceutical Bulletin. Available at: [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Pharmaceutical activities of Phytochemicals in Murraya spp.-a review | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Simultaneous screening and identifying four categories of particular flavonoids in the leaves of Murraya exotica L. by HPLC-DAD-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone | 96887-18-2 | Benchchem [benchchem.com]

- 9. Effects of citrus flavonoids, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone and 3,5,6,7,8,3',4'-heptamethoxyflavone, on the activities of macrophage scavenger receptors and the hepatic LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. [Isolation and purification of flavones from Murraya exotica L. by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities [mdpi.com]

- 17. 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone | C21H22O9 | CID 15382687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone: A Scientific Review of its Physicochemical Properties and Therapeutic Potential

Executive Summary: 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is a naturally occurring hydroxylated polymethoxyflavone (HPMF), a specialized class of flavonoids found in a limited number of plant species. As a member of this group, it belongs to a family of compounds recognized for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding this specific flavone. It details its chemical structure, physicochemical properties, and known natural sources. Due to the limited direct research on its biological functions, this guide employs a scientifically grounded approach to explore its potential therapeutic activities by examining the well-documented effects of its structural isomers and related polymethoxyflavonoids. The document outlines established methodologies for its isolation and chemical synthesis and proposes key signaling pathways, such as NF-κB, as probable targets for its bioactivity. Finally, it concludes with a perspective on future research directions necessary to fully elucidate its therapeutic promise for drug development professionals.

Section 1: Physicochemical Characterization

The foundational step in evaluating any natural product for therapeutic development is a thorough characterization of its physical and chemical properties. These data confirm the molecule's identity and predict its behavior in biological systems.

Chemical Structure and Identifiers

8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone possesses the core flavone backbone (2-phenyl-4H-1-benzopyran-4-one) substituted with one hydroxyl group at the C-8 position and six methoxy groups at the C-3, C-5, C-7, C-3', C-4', and C-5' positions. This high degree of methoxylation is characteristic of polymethoxyflavonoids and significantly influences their lipophilicity and metabolic stability.

Table 1: Core Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| PubChem CID | 15382687 | [1] |

| CAS Number | 202846-95-5 | [1] |

| Molecular Formula | C₂₁H₂₂O₉ | [2] |

| Molecular Weight | 418.39 g/mol | [2] |

| IUPAC Name | 8-hydroxy-3,5,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |[1] |

Predicted Physicochemical Properties

While experimental data for some properties are not available, computational models provide valuable predictions essential for initial screening and experimental design.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Source |

|---|---|---|

| Boiling Point | 630.2 ± 55.0 °C | [3] |

| Density | 1.37 ± 0.1 g/cm³ | [3] |

| pKa | 8.27 ± 0.40 | [3] |

| XLogP3 | 2.9 |[1] |

Spectral Data Analysis

Unambiguous structural confirmation relies on spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are critical for determining the precise arrangement of protons and carbons. The chemical shifts of the aromatic protons confirm the substitution pattern on the A and B rings, while the signals for the methoxy groups and the single hydroxyl group provide definitive structural proof. NMR data for this compound is available in public databases, serving as a reference for researchers isolating it from natural sources[4].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula by providing a highly accurate mass measurement. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that help in identifying the core flavone structure and the nature of its substituents. Predicted collision cross-section (CCS) values are available and can aid in identification in complex mixtures using ion mobility-mass spectrometry[1].

Section 2: Natural Occurrence and Isolation

Natural Sources

8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is a specialized metabolite found primarily within the Rutaceae family. It has been successfully isolated from:

-

Murraya paniculata (Orange Jessamine)[5].

-

Murraya exotica L. Mant. , a synonym often used for Murraya paniculata[2][6].

The presence of this and other polymethoxyflavonoids in Murraya species makes this genus a target for phytochemical investigation[7].

Generalized Isolation Protocol

The isolation of this flavone follows established phytochemical workflows. The rationale is to sequentially partition and purify compounds based on their polarity and affinity for different stationary phases.

Step-by-Step Methodology:

-

Extraction: Dried and powdered plant material (e.g., stem bark or leaves of Murraya paniculata) is subjected to solvent extraction. A common approach is sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids and chlorophylls, followed by a more polar solvent like methanol or ethanol to extract the flavonoids.

-

Solvent Partitioning: The crude methanol extract is concentrated and partitioned between an immiscible solvent pair, such as ethyl acetate and water. The less polar flavonoids, including polymethoxyflavonoids, will preferentially move into the ethyl acetate layer.

-

Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography over a silica gel stationary phase.

-

Causality: Silica gel is a polar adsorbent. A mobile phase gradient, starting with a nonpolar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to elute the compounds. Less polar compounds elute first, while more polar compounds are retained longer. This allows for the separation of flavonoids based on the number and position of hydroxyl and methoxy groups.

-

-

Fraction Collection and Analysis: Eluted fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are combined.

-

Final Purification: The combined fractions are further purified using techniques like preparative HPLC or repeated column chromatography on different stationary phases (e.g., Sephadex LH-20) until a pure compound is obtained, as verified by spectroscopic analysis (NMR, MS).

Section 3: Chemical Synthesis Strategies

The total synthesis of flavonoids is crucial for producing larger quantities for biological testing and for creating structural analogs. The most common strategy involves the construction of a chalcone intermediate, which is then cyclized to form the flavone core.

Retrosynthetic Analysis

The synthesis of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone can be envisioned through the disconnection of the heterocyclic ring, leading back to a 2'-hydroxyacetophenone derivative (A-ring precursor) and a substituted benzaldehyde (B-ring precursor).

Representative Synthetic Protocol:

-

Synthesis of Precursors: The required multi-substituted 2'-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde are synthesized or obtained commercially. Phenolic hydroxyl groups that are not desired in the final product may need to be protected (e.g., as benzyl or methoxymethyl ethers) to prevent unwanted side reactions.

-

Claisen-Schmidt Condensation: The acetophenone and benzaldehyde precursors are reacted under basic conditions (e.g., aqueous KOH in ethanol).

-

Causality: The base deprotonates the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone known as a chalcone.

-

-

Oxidative Cyclization: The resulting 2'-hydroxychalcone is cyclized to form the flavone ring. A common method is the Algar-Flynn-Oyamada (AFO) reaction, which involves oxidation with hydrogen peroxide in an alkaline medium. Alternatively, iodine in DMSO can be used to effect the cyclization.

-

Final Modification (If Necessary): If protecting groups were used, they are removed in the final step to yield the target flavone.

Section 4: Biological Activity and Therapeutic Potential

Trustworthiness Statement: Research specifically detailing the biological activity of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is not available in the peer-reviewed literature to date. Therefore, this section extrapolates its potential activities based on the well-established structure-activity relationships of hydroxylated polymethoxyflavonoids and the documented bioactivities of its close structural isomers. This approach provides a scientifically reasoned framework for future investigation.

Extrapolation from Structural Isomers: The Case of 5-Hydroxy-HMF

A close isomer, 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) , has been the subject of multiple studies and serves as a valuable proxy. Its documented activities suggest promising avenues of research for the 8-hydroxy isomer.

-

Anti-Inflammatory and Anti-Cancer Activity: 5-OH-HxMF has been shown to inhibit skin inflammation and tumor promotion in mice. Its mechanism involves the suppression of the pro-inflammatory enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[8][9]. This suppression is achieved by blocking the activation of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB)[8].

-

Cardiovascular Health: Studies on human macrophage cell lines show that 5-OH-HxMF can attenuate the uptake of oxidized low-density lipoprotein (oxLDL) by down-regulating scavenger receptors like CD36 and SR-A[10]. This action prevents the formation of foam cells, a key event in the development of atherosclerosis. Furthermore, it enhances the expression of the hepatic LDL receptor, suggesting a potential role in lowering blood lipid levels[10].

Theorized Mechanism of Action: Targeting Inflammatory Pathways

Based on the general bioactivity profile of flavonoids, the presence of a phenolic hydroxyl group and multiple methoxy groups on the 8-hydroxy isomer suggests it likely possesses significant antioxidant and anti-inflammatory properties[11][12]. The NF-κB signaling pathway is a highly probable target.

Proposed Mechanism: In many chronic inflammatory diseases and cancers, the NF-κB pathway is constitutively active.

-

Inhibition of IκBα Degradation: In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli (like lipopolysaccharide, LPS) lead to the phosphorylation and subsequent degradation of IκBα.

-

Blocking NF-κB Translocation: By preventing IκBα degradation, HPMFs like the 8-hydroxy isomer could trap NF-κB in the cytoplasm, preventing its translocation to the nucleus.

-

Downregulation of Pro-inflammatory Genes: When NF-κB cannot enter the nucleus, it cannot bind to DNA and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines (e.g., TNF-α, IL-1β).

Section 5: Future Research and Conclusion

8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone represents an intriguing but understudied natural product. While its core chemical identity is established, its biological potential remains largely unexplored. This guide has consolidated the existing structural and physicochemical data and provided a robust, scientifically-reasoned hypothesis for its therapeutic potential based on the activities of closely related compounds.

Key Future Directives:

-

Bioactivity Screening: The pure compound, once isolated or synthesized in sufficient quantities, must be screened in a broad panel of in vitro assays to determine its cytotoxic, anti-inflammatory, antioxidant, and anti-proliferative activities.

-

Mechanistic Studies: Should initial screening yield positive results, detailed mechanistic studies should be undertaken to confirm its molecular targets, such as the NF-κB, MAPK, and PI3K/Akt pathways.

-

In Vivo Validation: Promising in vitro results must be validated in relevant animal models of disease, such as models for inflammation, cancer, or metabolic disorders.

References

-

Sukari, M. A., Riyanto, S., & Ali, A. M. (2001). Isolation of Flavonoids from Murraya Paniculata L. Oriental Journal of Chemistry, 17(1).

-

SpectraBase. (n.d.). 8-HYDROXY-3,5,7,3',4',5'-HEXAMETHOXYFLAVONE. Wiley.

-

ChemicalBook. (n.d.). 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone.

-

MedChemExpress. (n.d.). 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone.

-

BenchChem. (n.d.). 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone.

-

Li, Y.-F., et al. (2007). Studies on flavonoids from leaves of Murraya panaculata L. (I). ResearchGate.

-

PubChem. (n.d.). 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone. National Center for Biotechnology Information.

-

Yen, C. T., et al. (2011). Effects of citrus flavonoids, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone and 3,5,6,7,8,3',4'-heptamethoxyflavone, on the activities of macrophage scavenger receptors and the hepatic LDL receptor. PubMed.

-

MedChemExpress. (n.d.). 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone.

-

Barreca, D., et al. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. PMC - NIH.

-

Nabavi, S. F., et al. (2018). Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC - NIH.

-

Lai, C. S., et al. (2007). Inhibitory Effect of Citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced Skin Inflammation and Tumor Promotion in Mice. PubMed.

-

Lai, C. S., et al. (2007). Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice. ResearchGate.

-

PubChemLite. (n.d.). 8-hydroxy-3,5,7,3',4',5'-hexamethoxyflavone.

-

Kamel, E. M., et al. (n.d.). Supplementary Material. The Royal Society of Chemistry.

-

Chang, C-W., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. MDPI.

-

Li, Y., et al. (2024). 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway. PubMed.

-

NIST. (n.d.). 3',4',5,6,7,8-Hexamethoxyflavone. NIST WebBook.

-

Roy, A., et al. (2017). 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties. National Institutes of Health.

-

Yamin, B. M., et al. (2012). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. ResearchGate.

-

Zhang, L., et al. (2021). Comparison of Murraya exotica and Murraya paniculata by fingerprint analysis coupled with chemometrics and network pharmacology. Springer.

-

Kim, J-H., et al. (2020). H-1 and C-13-NMR data of hydroxyflavone derivatives. ResearchGate.

-

El-Hawary, S. S., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. PMC - NIH.

-

Ngabaza, S., et al. (2020). Identification of 5,6,8-Trihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one with antimicrobial activity from Dodonaea viscosa var. angustifolia. ResearchGate.

Sources

- 1. PubChemLite - 8-hydroxy-3,5,7,3',4',5'-hexamethoxyflavone (C21H22O9) [pubchemlite.lcsb.uni.lu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone CAS#: 202846-95-5 [m.chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. cjnmcpu.com [cjnmcpu.com]

- 7. 5,7,3',4',5'-Pentamethoxyflavone, a Flavonoid Monomer Extracted From Murraya paniculata (L.) Jack, Alleviates Anxiety Through the A2AR/Gephyrin/GABRA2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of citrus flavonoids, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone and 3,5,6,7,8,3',4'-heptamethoxyflavone, on the activities of macrophage scavenger receptors and the hepatic LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone | 96887-18-2 | Benchchem [benchchem.com]

- 12. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone, a naturally occurring flavonoid compound.

Core Molecular Attributes

The fundamental characteristics of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone are summarized below, providing a foundational understanding of this molecule for research and development purposes.

| Property | Value | Source |

| Molecular Formula | C21H22O9 | [1][2] |

| Molecular Weight | 418.39 g/mol | [1][3] |

Chemical Structure and Identification

The structural arrangement of atoms and functional groups dictates the chemical behavior and biological activity of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone.

IUPAC Name:

2-(3,4,5-trimethoxyphenyl)-8-hydroxy-3,5,7-trimethoxychromen-4-one

Chemical Structure Diagram:

A visual representation of the molecular structure is crucial for understanding its stereochemistry and potential interaction sites.

Caption: 2D structure of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone.

Physicochemical Properties

Understanding the physicochemical properties is essential for experimental design, including solvent selection and formulation development. While experimental data for this specific compound is not widely available, related polymethoxyflavones (PMFs) generally exhibit low solubility in water and higher solubility in organic solvents.

Synthesis and Isolation

8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is a natural product that can be isolated from plant sources. For instance, it has been identified in Murraya exotica L. Mant.[1]. The isolation process typically involves extraction with organic solvents followed by chromatographic purification techniques.

General Isolation Workflow:

Caption: A generalized workflow for the isolation of natural products.

Biological Activity and Potential Applications

As a member of the flavonoid class of compounds, 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is of interest to researchers for its potential biological activities. Polymethoxyflavones, in general, have been investigated for a range of effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. Further research is required to elucidate the specific activities of this particular hexamethoxyflavone.

References

-

PubChem. 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone. [Link]

Sources

spectroscopic data for 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone

8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is a polymethoxyflavone (PMF), a class of flavonoid compounds known for their diverse biological activities.[1][2] These compounds are often isolated from natural sources, such as the peels of citrus fruits.[1][3] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for ensuring the quality and purity of materials used in research and drug development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone, offering insights into the interpretation of the resulting data.

The molecular structure of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone, with a molecular formula of C₂₁H₂₂O₉ and a molecular weight of 418.39 g/mol , presents a unique spectroscopic fingerprint.[1][2] This guide will delve into the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data that are critical for its unambiguous identification.

Sources

8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone and its Isomers

Executive Summary

Polymethoxyflavones (PMFs) represent a distinct class of flavonoid compounds, predominantly found in the peels of citrus fruits, that are gaining significant attention for their diverse pharmacological activities.[1][2] This guide delves into the molecular mechanisms underpinning the action of hydroxylated hexamethoxyflavones. While direct research on the specific isomer 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is limited, this document will provide a comprehensive analysis based on the extensive research conducted on its closely related and well-characterized isomer, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (hereafter referred to as 5H-HMF). The structural similarities between these molecules allow for robust, scientifically grounded inferences regarding potential biological activity. This guide will synthesize data from preclinical studies to elucidate the anti-inflammatory, anti-cancer, and neurotrophic mechanisms of action, providing researchers and drug development professionals with a detailed understanding of this promising class of natural compounds.

Introduction to Hydroxylated Polymethoxyflavones

Flavonoids are polyphenolic compounds ubiquitous in plants, known for a wide array of health benefits.[3] PMFs are a specialized subgroup characterized by multiple methoxy groups on the flavonoid backbone, a feature that enhances their metabolic stability and bioavailability compared to more common polyphenols.[4] The presence of a hydroxyl group, as seen in 5H-HMF, has been shown to be pivotal for enhanced biological activity when compared to their fully permethoxylated counterparts.[5] This guide will explore the intricate signaling pathways modulated by 5H-HMF as a validated model for understanding its less-studied isomers. The primary mechanisms to be discussed are:

-

Anti-inflammatory Action: Primarily through the potent inhibition of the NF-κB signaling cascade.

-

Anti-cancer Activity: Involving the modulation of critical pathways controlling cell cycle, apoptosis, and proliferation, such as Wnt/β-catenin, EGFR/K-Ras/Akt, and MAPK.

-

Neurotrophic Effects: Mediated by the activation of the cAMP/PKA/CREB signaling pathway, independent of traditional neurotrophin receptors.

Anti-inflammatory Mechanism of Action: Targeting the NF-κB Hub

Chronic inflammation is a key pathological driver in numerous diseases.[3] 5H-HMF demonstrates significant anti-inflammatory properties by directly targeting the master regulator of inflammation, Nuclear Factor-kappa B (NF-κB).[6][7]

Inhibition of NF-κB Activation and Translocation

Under basal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, liberating NF-κB to translocate into the nucleus.[7] Once in the nucleus, NF-κB initiates the transcription of a battery of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-1β.[6][8][9]

Experimental evidence from studies on LPS-stimulated RAW 264.7 macrophages demonstrates that 5H-HMF potently disrupts this process.[6][7] Its mechanism involves:

-

Preventing IκBα Degradation: 5H-HMF inhibits the phosphorylation of IκBα, thus preventing its degradation and keeping NF-κB locked in an inactive state in the cytoplasm.[6][10]

-

Blocking p65 Phosphorylation: The compound also blocks the phosphorylation of the p65 subunit of NF-κB, a critical step for its full transcriptional activity.[10]

-

Suppressing Upstream Kinases: The inhibitory action on NF-κB is, in part, due to the suppression of upstream signaling kinases, including p38 Mitogen-Activated Protein Kinase (MAPK), Extracellular signal-Regulated Kinase 1/2 (ERK1/2), and PI3K/Akt.[2][10]

The downstream consequence of this multi-level inhibition is a significant reduction in the production of inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-1β.[6][7]

Visualizing the Anti-Inflammatory Pathway

Caption: Inhibition of the NF-κB pathway by 5H-HMF.

Experimental Protocol: Western Blot for NF-κB p65 Translocation

This protocol provides a self-validating system to assess the inhibitory effect of a test compound on NF-κB translocation.

-

Cell Culture and Treatment:

-

Plate RAW 264.7 macrophage cells in 6-well plates at a density of 2x10⁶ cells/well and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of 5H-HMF (e.g., 5, 10, 15 µg/mL) or vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 15-30 minutes to induce NF-κB translocation. A non-stimulated control group should be included.

-

-

Nuclear and Cytoplasmic Fractionation:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells using a commercial nuclear/cytoplasmic extraction kit (e.g., NE-PER™) following the manufacturer's instructions. This step is critical for separating cytoplasmic proteins from nuclear proteins.

-

Collect the cytoplasmic fraction first, then lyse the remaining nuclei to release the nuclear fraction. Store fractions at -80°C.

-

-

Protein Quantification:

-

Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford protein assay. This ensures equal loading in the subsequent steps.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each nuclear and cytoplasmic fraction onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with a primary antibody against NF-κB p65.

-

To validate the purity of the fractions, also probe separate blots with a cytoplasmic marker (e.g., α-Tubulin or GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

An effective compound will show a dose-dependent decrease in the p65 signal in the nuclear fraction and a corresponding retention or increase in the cytoplasmic fraction compared to the LPS-only treated group. The purity of fractions is confirmed if Lamin B1 is only in the nuclear fraction and GAPDH is only in the cytoplasmic fraction.

-

Anti-cancer Mechanism of Action: A Multi-pronged Attack

Hydroxylated PMFs exhibit potent anti-cancer activities by modulating multiple oncogenic signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of proliferation.[11]

Disruption of Colon Cancer Cell Proliferation

In human colon cancer cell lines (e.g., HCT116, HT29), 5H-HMF has been shown to:

-

Inhibit Colony Formation: It dose-dependently reduces the ability of cancer cells to form colonies, a key indicator of tumorigenicity.[11]

-

Modulate Wnt/β-Catenin Signaling: 5H-HMF decreases the levels of β-catenin in the nucleus while increasing the expression of E-cadherin at the plasma membrane.[11] This is significant because nuclear β-catenin acts as a transcription factor for pro-proliferative genes, and its sequestration at the membrane by E-cadherin is a tumor-suppressive event.

-

Downregulate EGFR/K-Ras Signaling: The compound modifies the expression and activity of key membrane-associated oncoproteins like EGFR and K-Ras, and subsequently inhibits their downstream effector, Akt, a central node in cell survival signaling.[11]

-

Induce Cell Cycle Arrest: Flow cytometry analysis reveals that 5H-HMF causes a significant arrest of colon cancer cells in the G0/G1 phase of the cell cycle.[5] This is associated with the modulation of key cell cycle regulatory proteins, including the upregulation of the inhibitor p21 and downregulation of cyclin-dependent kinases (CDK-2, CDK-4) and phosphorylated retinoblastoma protein (p-Rb).[5]

Activity in Breast Cancer Models

While direct studies on 5H-HMF in breast cancer are less common, research on its structural isomer, 5,6,7,3',4',5'-hexamethoxyflavone, provides valuable insights. This related compound was shown to inhibit the growth of triple-negative breast cancer cells by:

-

Suppressing MAPK and Akt Pathways: Similar to its action in other cancers, the flavone reduces the phosphorylation levels of key signaling molecules in the MAPK and Akt pathways.[12]

-

Inducing G2/M Cell Cycle Arrest: In contrast to the G0/G1 arrest seen in colon cancer cells with 5H-HMF, this isomer induces a G2/M phase arrest.[12] This highlights how subtle changes in structure can alter the precise molecular mechanism.

Quantitative Data: Inhibition of Cancer Cell Growth

The following table summarizes the inhibitory effects of hydroxylated PMFs on cancer cell lines as reported in the literature.

| Compound | Cell Line | Effect | Concentration/Metric | Reference |

| 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone | Human Breast Cancer | Cell Viability Reduction | Up to 70% | [13] |

| 5H-HMF | Colon Cancer (HCT116, HT29) | Growth Inhibition | Stronger than permethoxylated counterparts | [5] |

| 5,6,7,3',4',5'-Hexamethoxyflavone | Breast Cancer (Hs578T) | Growth Inhibition | ~50% reduction after 72h | [14] |

Visualizing Anti-Cancer Signaling Pathways

Caption: Key anti-cancer signaling pathways modulated by 5H-HMF.

Experimental Protocol: Colony Formation Assay

This assay measures the ability of a single cell to grow into a colony, a hallmark of cancer cell immortality.

-

Cell Seeding:

-

Harvest and count cancer cells (e.g., HCT116).

-

Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate. This low density is crucial to ensure colonies arise from single cells.

-

-

Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of 5H-HMF or vehicle control.

-

-

Incubation:

-

Incubate the plates for 10-14 days, refreshing the treatment medium every 3-4 days.

-

Monitor the plates for the formation of visible colonies.

-

-

Fixing and Staining:

-

When colonies in the control well are of sufficient size (>50 cells), aspirate the medium.

-

Gently wash the wells twice with PBS.

-

Fix the colonies by adding 1 mL of methanol and incubating for 15 minutes.

-

Remove the methanol and add 1 mL of 0.5% crystal violet solution (in 25% methanol) to each well. Stain for 20 minutes.

-

-

Quantification:

-

Wash the wells with water repeatedly until the background is clear.

-

Air dry the plates.

-

Count the number of colonies in each well (a colony is typically defined as a cluster of ≥50 cells).

-

The results are expressed as the percentage of colony formation in treated cells relative to the vehicle control. A successful anti-cancer agent will show a dose-dependent reduction in colony number.

-

Neurotrophic Mechanism of Action: Promoting Neuronal Differentiation

Beyond its anti-inflammatory and anti-cancer roles, 5H-HMF exhibits remarkable neurotrophic activity, promoting neurite outgrowth and neuronal differentiation.[15][16] This suggests a potential therapeutic role in neurodegenerative diseases or nerve injury.

Activation of the cAMP/PKA/CREB Pathway

The primary mechanism for the neurotrophic effect of 5H-HMF, as elucidated in PC12 pheochromocytoma cells (a common model for neuronal differentiation), is the activation of a specific signaling cascade that is independent of the Nerve Growth Factor (NGF) receptor, TrkA.[15][16]

-

Increased Intracellular cAMP: Treatment with 5H-HMF leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP). This is likely achieved through the activation of adenylate cyclase.[15][16]

-

PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).[15][16]

-

CREB Phosphorylation: Activated PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB) at Ser133.[15][16]

-

Gene Transcription: Phosphorylated CREB acts as a transcription factor, binding to cAMP response elements (CRE) in the promoter regions of target genes. This leads to the expression of proteins crucial for neuronal differentiation, such as Growth-Associated Protein-43 (GAP-43).[15][16]

Crucially, experiments using specific inhibitors have confirmed this pathway. PKA inhibitors (like H-89) block 5H-HMF-induced neurite outgrowth, whereas inhibitors for other common growth pathways like MEK1/2 (MAPK pathway), PKC, and PI3K do not.[15][16]

Visualizing the Neurotrophic Pathway

Caption: Neurotrophic signaling via the cAMP/PKA/CREB pathway.

Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells

This protocol assesses the ability of a compound to induce neuronal differentiation.

-

Cell Culture:

-

Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

-

Plate cells onto collagen-coated 24-well plates at a density of 1x10⁴ cells/well. Allow cells to attach for 24 hours.

-

-

Treatment:

-

Replace the medium with a low-serum medium (e.g., 1% horse serum).

-

Treat the cells with various concentrations of 5H-HMF (e.g., 5, 10, 20 µM), a positive control (NGF, 50 ng/mL), and a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the cells for 48-72 hours to allow for differentiation and neurite extension.

-

-

Imaging and Analysis:

-

Capture images of multiple random fields for each condition using a phase-contrast microscope equipped with a camera.

-

A cell is considered differentiated if it possesses at least one neurite that is longer than the diameter of the cell body.

-

Quantify the results by:

-

Percentage of Differentiated Cells: Count the total number of cells and the number of differentiated cells in each field. Calculate the percentage.

-

Maximal Neurite Length: Use imaging software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of the longest neurite for each differentiated cell.

-

-

-

Data Interpretation:

-

A successful neurotrophic agent will cause a significant, dose-dependent increase in both the percentage of differentiated cells and the average maximal neurite length compared to the vehicle control.

-

Conclusion and Future Directions

The available scientific evidence strongly supports the role of hydroxylated hexamethoxyflavones, exemplified by 5H-HMF, as potent modulators of key cellular signaling pathways. Its mechanisms of action—encompassing the suppression of pro-inflammatory NF-κB and oncogenic MAPK/Akt pathways, and the promotion of neurotrophic cAMP/PKA/CREB signaling—present a compelling case for its therapeutic potential across a spectrum of diseases. The causality behind its efficacy lies in its ability to interact with multiple critical nodes within these cascades, leading to a robust and multi-pronged biological response.

However, it is imperative to acknowledge that the field has largely focused on the 5-hydroxy isomer. The specific compound 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone remains poorly characterized. Future research must prioritize the direct investigation of this and other isomers to determine if the position of the single hydroxyl group confers unique properties, alters potency, or engages different molecular targets. Such structure-activity relationship studies are essential for the rational design and development of next-generation therapeutics derived from this promising class of natural products.

References

- Benchchem. (n.d.). 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone.

-

Li, S., et al. (2014). The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells. Molecular and Cellular Biochemistry, 397(1-2), 1-9. Retrieved from [Link]

-

Nagase, H., et al. (2011). Neurotrophic Effect of Citrus 5-Hydroxy-3,6,7,8,3′,4′-Hexamethoxyflavone: Promotion of Neurite Outgrowth via cAMP/PKA/CREB Pathway in PC12 Cells. PLoS ONE, 6(11), e28280. Retrieved from [Link]

-

Wahyuni, D., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(15), 5851. Retrieved from [Link]

-

Kim, M. S., et al. (2014). Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage. Molecular Medicine Reports, 9(4), 1437-1442. Retrieved from [Link]

-

Kim, M., et al. (2018). Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. International Journal of Molecular Medicine, 42(5), 2657-2666. Retrieved from [Link]

-

Guglielmetti, S., et al. (2023). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. International Journal of Molecular Sciences, 24(3), 2688. Retrieved from [Link]

-

Van Dross, R., et al. (2017). 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle. International Journal of Oncology, 51(6), 1685-1693. Retrieved from [Link]

-

Russo, M., et al. (2021). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 26(1), 130. Retrieved from [Link]

-

Nagase, H., et al. (2011). Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells. PLoS One, 6(11), e28280. Retrieved from [Link]

-

Safe, S., et al. (2021). Flavonoids: structure–function and mechanisms of action and opportunities for drug development. Cancers, 13(1), 135. Retrieved from [Link]

-

Pisoni, J., et al. (2023). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. International Journal of Molecular Sciences, 24(3), 2688. Retrieved from [Link]

-

Kim, M. S., et al. (2014). Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage. Spandidos Publications. Retrieved from [Link]

-

Li, S., et al. (2009). Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells. Journal of Agricultural and Food Chemistry, 57(18), 8389-8397. Retrieved from [Link]

-

Van Dross, R., et al. (2017). 5,6,7,3',4',5'-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle. International Journal of Oncology, 51(6), 1685-1693. Retrieved from [Link]

-

Lai, C. S., et al. (2007). Inhibitory Effect of Citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced Skin Inflammation and Tumor Promotion in Mice. Carcinogenesis, 28(12), 2581-2588. Retrieved from [Link]

-

Spencer, J. P. E. (2008). The neuroprotective potential of flavonoids: a multiplicity of effects. Movement Disorders, 23(S3), S445-S461. Retrieved from [Link]

-

Lai, C. S., et al. (2007). Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice. Carcinogenesis, 28(12), 2581-2588. Retrieved from [Link]

Sources

- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The inhibitory effects of 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5,6,7,3',4',5'-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone | 96887-18-2 | Benchchem [benchchem.com]

- 14. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neurotrophic Effect of Citrus 5-Hydroxy-3,6,7,8,3′,4′-Hexamethoxyflavone: Promotion of Neurite Outgrowth via cAMP/PKA/CREB Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neurotrophic effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone: promotion of neurite outgrowth via cAMP/PKA/CREB pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

anti-inflammatory effects of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone

An In-Depth Technical Guide to the Anti-inflammatory Effects of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone